N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring an indole core structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure, incorporating both indole and sulfonamide functionalities, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE, typically involves multi-step organic reactions. One common method includes the formation of the indole ring through Fischer indole synthesis, followed by functionalization of the indole core .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are utilized to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The indole core can interact with biological receptors, while the sulfonamide group can inhibit enzymes by mimicking natural substrates . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and sulfonamides, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Sulfanilamide: An antimicrobial agent used in the treatment of bacterial infections.
Uniqueness
N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of indole and sulfonamide functionalities, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23ClF2N2O4S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H23ClF2N2O4S/c1-12-9-13(2)20(11-19(12)29-4)31(27,28)25-8-7-16-14(3)26-18-6-5-15(10-17(16)18)30-21(22,23)24/h5-6,9-11,25-26H,7-8H2,1-4H3 |
InChI Key |
GCPXMNCPLVXFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C)C |
Origin of Product |
United States |
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